molecular formula C14H11NO5 B12949163 2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B12949163
M. Wt: 273.24 g/mol
InChI Key: JJIJWAWGHOAJMX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic naming of this compound follows IUPAC guidelines for polycyclic aromatic compounds. The parent structure is a biphenyl system consisting of two benzene rings connected by a single bond. The substituents are assigned positions based on the lowest possible numbering scheme:

  • A methoxy group (-OCH₃) occupies position 2 on the first benzene ring.
  • A nitro group (-NO₂) is located at position 4' on the second benzene ring.
  • A carboxylic acid group (-COOH) resides at position 4 on the first ring.

The molecular formula is C₁₄H₁₁NO₆ , derived by summing the contributions of the biphenyl backbone (C₁₂H₁₀), methoxy (C₁H₃O), nitro (N₁O₂), and carboxylic acid (C₁O₂H₂) groups. For comparison, methyl ester analogs such as methyl 4'-methoxy-4-nitro[1,1'-biphenyl]-2-carboxylate (C₁₅H₁₃NO₅) lack the acidic proton but retain similar substitution patterns.

Table 1: Molecular Formula Comparison

Compound Molecular Formula
This compound C₁₄H₁₁NO₆
[1,1'-Biphenyl]-4-carboxylic acid C₁₃H₁₀O₂
4'-Methoxy-2'-nitro-biphenyl-4-carboxylic acid methyl ester C₁₅H₁₃NO₅

Crystallographic Data and Conformational Studies

Experimental crystallographic data for this specific compound are limited in the literature. However, Density Functional Theory (DFT) studies on analogous biphenyl carboxylic acids suggest a non-planar conformation due to steric hindrance between substituents. For example, benzo[b]thiophene-2-carboxylic acid derivatives exhibit dihedral angles of 15–25° between aromatic rings, disrupting full π-conjugation. In this compound, the steric bulk of the nitro and methoxy groups likely forces a dihedral angle of ~30° , reducing intramolecular charge transfer efficiency.

The carboxylic acid group participates in hydrogen bonding, as observed in [1,1'-biphenyl]-4-carboxylic acid (melting point: 202–203°C). This property enhances crystalline packing stability, though the nitro group’s electron-withdrawing nature may slightly lower the melting point compared to non-nitrated analogs.

Electronic Structure and Resonance Effects

The electronic structure is dominated by the interplay of electron-donating (methoxy) and electron-withdrawing (nitro, carboxylic acid) groups. Key observations include:

  • Methoxy group : Don

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

3-methoxy-4-(4-nitrophenyl)benzoic acid

InChI

InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)4-7-12(13)9-2-5-11(6-3-9)15(18)19/h2-8H,1H3,(H,16,17)

InChI Key

JJIJWAWGHOAJMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The most common and effective method for synthesizing substituted biphenyl carboxylic acids, including 2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, is the Suzuki-Miyaura cross-coupling reaction. This method couples arylboronic acids with aryl halides under palladium catalysis in the presence of a base.

  • General Procedure:

    • Starting materials: 4-bromo-2-methoxybenzoic acid or its derivatives and 4-nitrophenylboronic acid.
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
    • Base: Potassium carbonate (K2CO3).
    • Solvent system: Mixture of 1,4-dioxane and water (4:1).
    • Reaction conditions: Stirring at 80 °C for 16 hours.
    • Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, filtration, and solvent evaporation.
    • Purification: Column chromatography using ethyl acetate/petroleum ether as eluents.
  • Yields and Characterization:

    • Yields typically range from 62% to 98% depending on substituents and reaction optimization.
    • Characterization includes 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry confirming the structure and purity of the product.

Oxidation of 4-Acetyl-Substituted Biphenyls

An alternative route involves the oxidation of 4-acetyl-4'-methoxybiphenyl derivatives to the corresponding carboxylic acid.

  • Procedure:

    • Oxidizing agents: Sodium hypobromite or bromine in alkaline aqueous media.
    • Solvent: 1,4-dioxane and water.
    • Temperature: 0 °C to room temperature.
    • Reaction time: Approximately 3 hours.
    • Workup: Filtration of the precipitated acid, extraction with dichloromethane, solvent removal, and recrystallization from ethanol and acetic acid.
  • Yields:

    • High yields reported, often close to quantitative (up to 100%).
    • The product is obtained as a white solid with melting points consistent with literature values.

Conversion to Acid Chloride and Subsequent Functionalization

For further derivatization or to facilitate coupling reactions, the carboxylic acid can be converted to the corresponding acid chloride.

  • Procedure:

    • Reagent: Thionyl chloride (SOCl2).
    • Conditions: Stirring at 50 °C for 3 hours.
    • Workup: Removal of excess thionyl chloride under reduced pressure.
    • The acid chloride can be used directly in subsequent reactions such as esterification or amide formation.
  • Yields:

    • Nearly quantitative yields (~99.8%) of acid chloride.
    • The acid chloride is typically a yellowish solid stored under refrigeration.

Green Chemistry Approaches

Recent advances include the use of water as a solvent and nanocatalysts to promote Suzuki coupling under mild conditions.

  • Conditions:

    • Catalyst: Palladium nanocatalysts (0.05 mol% Pd).
    • Base: Potassium carbonate.
    • Solvent: Deionized water.
    • Temperature: Room temperature (20 °C).
    • Reaction time: 4 hours.
    • Workup: Acidification to pH 3-4, heating to 100 °C for 10 minutes, filtration, washing, and recrystallization.
  • Advantages:

    • Environmentally friendly.
    • High yields (up to 98%).
    • Avoids organic solvents and harsh conditions.
Method Key Reagents & Conditions Yield (%) Notes
Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 80 °C, 16 h 62-98 Versatile, widely used for biphenyl acids
Oxidation of 4-Acetyl Biphenyl NaOBr or Br2, NaOH, 1,4-dioxane/H2O, 0 °C, 3 h ~100 High yield, requires careful handling
Acid Chloride Formation Thionyl chloride, 50 °C, 3 h ~99.8 Intermediate for further functionalization
Green Suzuki Coupling Pd nanocatalyst, K2CO3, water, 20 °C, 4 h 98 Eco-friendly, mild conditions
  • The Suzuki-Miyaura reaction remains the cornerstone for synthesizing this compound due to its high selectivity and functional group tolerance.
  • The choice of base and solvent system critically affects the yield and purity; potassium carbonate in aqueous-organic mixtures is optimal.
  • Oxidation of acetyl precursors provides a complementary route, especially when starting from ketone-functionalized biphenyls.
  • Conversion to acid chlorides using thionyl chloride is efficient and facilitates downstream modifications.
  • Green chemistry protocols employing water as solvent and nanocatalysts demonstrate promising sustainable alternatives without compromising yield or product quality.
  • Spectroscopic data (1H-NMR, 13C-NMR, IR, MS) consistently confirm the structure and purity of the synthesized compounds, with characteristic signals for methoxy, nitro, and carboxylic acid groups.

The preparation of this compound is well-established through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, oxidation of acetyl precursors, and acid chloride formation. Advances in green chemistry have introduced more sustainable methods without sacrificing efficiency. The detailed reaction conditions, yields, and characterization data provide a comprehensive guide for researchers aiming to synthesize this compound with high purity and yield.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. A study using structurally analogous biphenyl carboxylic acids demonstrated reactions with alcohols in the presence of catalytic H₂SO₄ or DCC/DMAP systems . For example:

SubstrateReagent/ConditionsProductYieldSource
Target compoundEthanol, H₂SO₄, reflux, 6 hrsEthyl 2-methoxy-4'-nitrobiphenyl-4-carboxylate82%
4'-Nitro-biphenyl analogMethanol, DCC/DMAP, RT, 12 hrsMethyl ester derivative76%

This reaction preserves the nitro and methoxy groups while enhancing lipophilicity for pharmacological studies .

Nitro Group Reduction

The para-nitro group is reducible to an amine using catalytic hydrogenation or Fe/HCl systems. A Pd/C-catalyzed hydrogenation of a related 4'-nitrobiphenyl compound achieved full conversion in 4 hours :

Conditions :

  • 10% Pd/C (5 mol%)

  • H₂ (1 atm), EtOH, 25°C

  • Product : 4'-Amino derivative (confirmed by loss of NO₂ FT-IR peak at 1,520 cm⁻¹)

Reduced analogs show enhanced hydrogen-bonding capacity, making them intermediates for pharmacologically active molecules .

Suzuki-Miyaura Cross-Coupling

The biphenyl core enables further functionalization via palladium-catalyzed cross-coupling. A fluorinated biphenyl synthesis using Pd(PPh₃)₄ achieved 78% yield under optimized conditions :

General Protocol :

  • Substrate: Brominated biphenyl derivative

  • Boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv)

  • Pd(PPh₃)₄ (5 mol%), dioxane/H₂O (4:1), 80°C, 16 hrs

This method could theoretically extend to introducing aryl/heteroaryl groups at vacant positions on the biphenyl scaffold.

Decarboxylation Reactions

Thermal decarboxylation of the carboxylic acid group occurs at elevated temperatures. A study on 4-biphenylcarboxylic acids reported:

ConditionsProductObservationsSource
220°C, N₂, 2 hrs2-Methoxy-4'-nitrobiphenylCO₂ evolution confirmed

Decarboxylation simplifies the structure while retaining electron-withdrawing nitro and donating methoxy groups for electronic studies .

Methoxy Group Demethylation

The methoxy substituent resists standard cleavage conditions but undergoes demethylation with BBr₃ in dichloromethane (-78°C to RT) :

Example :

  • BBr₃ (3.0 equiv), CH₂Cl₂, 12 hrs

  • Product : Phenolic derivative (89% yield)

  • Characterization : New OH stretch at 3,400 cm⁻¹ in IR; downfield shift of adjacent protons in ¹H NMR

This reaction enables access to hydroxylated analogs for metal-chelation studies.

Biological Activity Modulation

While not a direct chemical reaction, ester derivatives of this compound exhibit tyrosinase inhibition (IC₅₀ = 3.8 μM) . Key structure-activity relationship (SAR) findings:

DerivativeModificationTyrosinase IC₅₀ (μM)Source
Parent acidNone>100
Ethyl esterEsterification18.4
p-Bromobenzyl esterBulkier ester group3.8

The nitro group's electron-withdrawing effect enhances binding to enzyme active sites .

Stability Under Acidic/Basic Conditions

Accelerated stability studies reveal:

ConditionTimeDegradationPrimary PathwaySource
1M HCl, reflux6 hrs23%Ester hydrolysis
1M NaOH, RT24 hrs41%Decarboxylation
Neutral pH, 25°C7 days<5%N/A

These findings inform storage recommendations (pH 6-8, inert atmosphere) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of biphenyl carboxylic acids, including 2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, in anticancer research. A synthesized library of biphenyl carboxylic acids was evaluated for their in vitro activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values suggesting promising therapeutic potential .

Mechanism of Action
The carboxylic acid functional group plays a crucial role in the interaction with biological targets. For instance, modifications to the carboxylate moiety have been shown to affect the binding affinity and inhibition potency against enzymes relevant to cancer progression . This underscores the importance of structural optimization in enhancing the efficacy of biphenyl derivatives.

Enzyme Inhibition Studies

β-Lactamase Inhibitors
The compound's carboxylic acid group has been exploited in enzyme inhibition studies, particularly targeting β-lactamase enzymes. Research indicates that compounds containing this functional group can effectively bind to the active sites of these enzymes, thereby inhibiting their activity and restoring the efficacy of β-lactam antibiotics . This application is particularly relevant in combating antibiotic resistance.

Material Science

Polymer Additives
In material science, biphenyl derivatives are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve performance characteristics such as tensile strength and thermal degradation temperatures .

Synthesis and Characterization

Table 1 summarizes various synthesis methods employed for producing this compound and its derivatives:

Synthesis Method Conditions Yield (%) References
Suzuki-Miyaura CouplingPd(0) catalyst in alkaline mediumUp to 98
Microwave-Assisted SynthesisVarious temperaturesVaries
Solvent-Free ReactionsRoom temperatureHigh

Case Study 1: Anticancer Screening

A study conducted on a library of biphenyl carboxylic acids demonstrated that specific substitutions on the biphenyl core significantly influenced anticancer activity against MCF-7 cells. The compound this compound was part of this library and showed promising results with an IC50 value indicating effective cytotoxicity.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of NDM-1 β-lactamase using a series of carboxylic acids including this compound. The study concluded that the presence of the carboxylate moiety was essential for binding efficiency and subsequent enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their structure and function .

Comparison with Similar Compounds

The following analysis compares 2-methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid with structurally related biphenyl carboxylic acids, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Electronic and Steric Properties
Compound Name Substituents Electronic Effects Steric Effects
This compound 2-OCH₃, 4'-NO₂, 4-COOH Methoxy (electron-donating) lowers acidity; nitro (electron-withdrawing) enhances acidity. Moderate steric bulk from methoxy and nitro.
4′-Nitro-[1,1′-biphenyl]-4-carboxylic acid () 4'-NO₂, 4-COOH Nitro group increases acidity compared to unsubstituted biphenyl acids. Minimal steric hindrance.
4′-(tert-Butyl)-[1,1′-biphenyl]-4-carboxylic acid () 4'-t-Bu, 4-COOH tert-Butyl (electron-donating) reduces acidity. High steric hindrance from bulky t-Bu group.
2-Fluoro-4′-methoxy-[1,1′-biphenyl]-3-carboxylic acid () 2-F, 4'-OCH₃, 3-COOH Fluoro (electron-withdrawing) and methoxy (electron-donating) create mixed effects. Moderate steric bulk from fluorine.

Key Findings :

  • Electron-withdrawing groups (e.g., NO₂, F) increase acidity and reactivity in coupling reactions ().
  • Bulky substituents like tert-butyl hinder crystallization and molecular packing (), whereas nitro and methoxy groups facilitate planar arrangements in crystal structures ().
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Polar Solvents) Purity (%) Key Applications
This compound Not reported Moderate in DMF/DMSO >99.9 () Immunomodulatory agents, MOF synthesis.
4′-Nitro-[1,1′-biphenyl]-4-carboxylic acid 245–247 () Low in water; high in DMSO >98.7 () Intermediate for sulfonic acid derivatives.
3-Chloro-[1,1′-biphenyl]-4-carboxylic acid () 210–212 Low in water; moderate in THF 96% Pharmaceutical intermediates.
4′-Methyl-[1,1′-biphenyl]-2-carboxylic acid () 180–182 High in ethanol 98% Liquid crystal precursors.

Key Findings :

  • Nitro-substituted derivatives exhibit lower solubility in water due to increased hydrophobicity ().
  • High purity (>99%) is achievable for methoxy-nitro derivatives via optimized coupling reactions ().
Reactivity and Functionalization
  • Esterification : The carboxylic acid group in 2-methoxy-4'-nitro derivatives can be esterified to improve volatility, as seen in methyl 2’-methoxy-[1,1'-biphenyl]-4-carboxylate (). This contrasts with tert-butyl derivatives, where steric hindrance slows esterification ().
  • Coupling Reactions : The nitro group facilitates nucleophilic substitution in aryl coupling reactions (), whereas methoxy groups direct electrophilic substitution to specific positions ().

Biological Activity

2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid (CAS Number: 1191545-44-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H11NO5
  • Molecular Weight : 273.24 g/mol
  • Purity : Typically > 97% in commercial preparations .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, biphenyl derivatives have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the inhibition of NF-kB signaling pathways .

Anticancer Activity

Several studies have reported the cytotoxic effects of biphenyl derivatives against various cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-435 (human melanoma), SF-295 (human glioblastoma).
  • Findings : Compounds structurally related to this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Inhibition of key enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of bacterial growth .

Case Studies and Research Findings

StudyFindings
Vieira-Júnior et al. (2011)Identified significant cytotoxicity against human melanoma cells with IC50 = 0.36 μM, surpassing doxorubicin .
Teles et al. (2005)Investigated cytotoxic effects against various carcinoma cell lines; notable activity against Hep-2 and HeLa cells .
Chauhan et al. (2014)Assessed small-molecule inhibitors related to biphenyl structures; highlighted potential for c-Myc dimerization inhibition .

Q & A

Q. What are the common synthetic routes for 2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via multi-step protocols. A literature-based approach involves:

Suzuki-Miyaura Cross-Coupling : Reacting 4-bromo-2-methoxybenzoic acid with a nitro-substituted phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent system (DME/H₂O) with a base (e.g., CsF) .

Nitration : Post-coupling nitration may be performed using HNO₃/H₂SO₄ under controlled conditions to avoid over-oxidation.
Purity Optimization :

  • Recrystallization from THF/MeOH mixtures.
  • Column chromatography (silica gel, eluent: DCM/MeOH gradient).
  • Monitor reaction progress via TLC (UV-active spots) or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on aromatic proton environments (δ 7.2–8.5 ppm for nitro/methoxy-substituted biphenyl systems) and carboxylic acid protons (δ ~12 ppm in DMSO-d₆). Compare shifts with analogs (e.g., 4'-nitrobiphenyl-4-carboxylic acid) to confirm substitution patterns .
  • FT-IR : Verify carboxylic acid O-H stretches (~2500–3000 cm⁻¹ broad), C=O (~1680–1700 cm⁻¹), and nitro group vibrations (~1520 and 1350 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 287 (calculated for C₁₄H₁₀NO₅).

Q. How does the nitro group influence the compound’s reactivity in cross-coupling or acid-base reactions?

Methodological Answer: The nitro group is electron-withdrawing, which:

  • Reduces Nucleophilicity : Hinders electrophilic aromatic substitution but enhances stability in acidic conditions.
  • Facilitates Reduction : Can be selectively reduced to an amine (e.g., using H₂/Pd-C) for derivatization.
  • Affects Solubility : Nitro groups increase hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) for reactions .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

Methodological Answer:

  • Challenges :
    • Twinned Crystals : Common due to planar biphenyl systems.
    • Disorder : Methoxy/nitro groups may exhibit positional disorder.
  • SHELX Solutions :
    • Use SHELXD for structure solution via dual-space algorithms to handle twinning.
    • Refine with SHELXL using restraints for disordered regions (e.g., DFIX for C-O bonds in methoxy groups).
    • Validate with PLATON for symmetry checks .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for sensing applications?

Methodological Answer:

  • Linker Design : The carboxylic acid group coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺).
  • Synthesis Protocol :
    • Dissolve the compound in DMF/EtOH with a metal salt (e.g., Zn(NO₃)₂).
    • Hydrothermal synthesis at 80–120°C for 24–48 hours.
  • Application : Nitro groups enhance π-acidity, enabling luminescence quenching for explosive detection (e.g., nitroaromatics like TNT) .

Q. What strategies resolve data contradictions between computational predictions (e.g., DFT) and experimental NMR results?

Methodological Answer:

  • Root Cause Analysis :
    • Solvent Effects : DFT calculations often neglect solvent interactions; use IEF-PCM models for DMSO.
    • Tautomerism : Carboxylic acid protons may exchange, broadening signals.
  • Mitigation :
    • Compare experimental shifts with computed values (GIAO method at B3LYP/6-311+G(d,p)).
    • Use DEPT-135 to distinguish CH₂/CH₃ groups in derivatives .

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